molecular formula C4H8O2 B1599768 Butyric acid-1-13C CAS No. 38765-83-2

Butyric acid-1-13C

Cat. No. B1599768
CAS RN: 38765-83-2
M. Wt: 89.1 g/mol
InChI Key: FERIUCNNQQJTOY-AZXPZELESA-N
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Description

Butyric acid-1-13C is a naturally occurring fatty acid that has been used in research for decades. It is a short-chain fatty acid (SCFA) that is produced in the human body during the fermentation of dietary fiber, and is found in certain foods such as butter and cheese. Butyric acid-1-13C has been studied for its potential applications in scientific research, and has been used in a variety of lab experiments. In

Scientific Research Applications

Food Quality Analysis

  • Milk Fat Content Assessment : Butyric acid, particularly Butyric acid-1-13C, plays a crucial role in assessing the quality of milk fat in food products. A study by Sacchi et al. (2018) demonstrated that 13C Nuclear Magnetic Resonance (NMR) spectroscopy-based quantification of butyrate could reliably assess the milk fat content in fat blends, providing an efficient alternative to traditional gas chromatography methods.

Biomedical Research

  • Colonic Luminal Synthesis in Mammals : In a study conducted by Kien et al. (2002), Butyric acid-1-13C was used to quantify butyric acid synthesis in the colonic lumen of mammals. The study provided new insights into in vivo butyric acid production in the mammalian colon.
  • Erythroid Differentiation : Butyric acid is a potent inducer of erythroid differentiation in cultured erythroleukemic cells, as highlighted by Leder and Leder (1975). The structural features of butyric acid are crucial for this induction.

Biotechnology and Chemical Industry

  • Butyric Acid Production from Biomass : Research by Jiang et al. (2010) focused on the production of butyric acid using Clostridium tyrobutyricum. This method demonstrated an efficient way to convert plant biomass into butyric acid, a valuable chemical in various industries.
  • Advancements in Butyric Acid Bioproduction : A comprehensive review by Jiang et al. (2018) discussed strategies for improving microbial butyric acid production, which is gaining attention due to consumer demand for natural products in food, pharmaceuticals, and cosmetics.
  • Butyric Acid from Jerusalem Artichoke : The study by Huang et al. (2011) showcased the production of butyric acid from Jerusalem artichoke, highlighting the feasibility of commercial-scale production based on this system.

properties

IUPAC Name

(113C)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERIUCNNQQJTOY-AZXPZELESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431003
Record name Butyric acid-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyric acid-1-13C

CAS RN

38765-83-2
Record name Butyric acid-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 38765-83-2
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Synthesis routes and methods I

Procedure details

120 ml of fuming nitric acid in 40 ml of glacial acetic acid are added dropwise to a solution of 31.4 g of 4-[4-(1-adamantyl)-phenoxy]-butyric acid in 100 ml of glacial acetic acid and 30 ml of methylene chloride at -5° C, whilst stirring in an aqueous atmosphere. After completion of the addition, the mixture is stirred for a further 15 minutes at -5° C and 30 minutes at -3° C. The reaction mixture is then poured onto 1 kg of ice and extracted with 3 times 200 ml of methylene chloride. The organic phases are washed until neutral, dried over sodium sulphate and evaporated in vacuo. Chromatography of the evaporation residue on 1 kg of silica gel, with ethyl acetate as the eluant, gives 4-[2-nitro-4-(1-adamantyl)-phenoxy]-butyric acid of melting point 182°-185° C (from methylene chloride/petroleum ether) and 4-[2,6;l -dinistro- 4-(1-adamantyl)-phenoxy]-butyric acid of melting point 170°-172° C (from ethanol-pentane).
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120 mL
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4-[4-(1-adamantyl)-phenoxy]-butyric acid
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31.4 g
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40 mL
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100 mL
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30 mL
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ice
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Synthesis routes and methods II

Procedure details

In reaction 19, cyclohexane was oxidized to a 1:7.1:6.0 mixture of adipic acid, cyclohexanone and cyclohexanol after 5 hours (turnovers: 21 (acid), 149 (ketone), 126 (alcohol); ˜6 % total conversion). The crude adipic acid product was collected by filtration after cooling the reaction mixture. Analyses of the isolated adipic acid were performed using elemental analysis, mass spectrometry, infrared spectroscopy, and 1H/13C NMR with comparisons to an authentic adipic acid sample. All analytical results showed that the isolated adipic acid (crude, washed with o-dichlorobenzene, but not recrystallized) was >95 % pure. NMR analysis showed that glutaric acid was also produced (<5 %) along with much lower amounts of shorter chain acids such as formic acid, butyric acid, valeric acid, etc. Only trace amounts of ketone and alcohol (and no adipic acid) were observed when the catalyst is omitted or replaced with 3 equivalents of dpphen alone.
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Synthesis routes and methods III

Procedure details

For acetamidylation, the neomycin B/γ-amino butyric acid conjugate obtained in Example 9a above is treated with O-ethyl acetimidate in absolute ethanol for 1-2 days, resulting in acetimidylation of the terminal amino groups. The product is purified by ion exchange chromatography, yielding neomycin B/N-acetamidino butyric acid conjugate 16.
Name
neomycin B γ-amino butyric acid
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Synthesis routes and methods IV

Procedure details

Oxidation of alkanes can give a variety of oxygenated products, including alcohols (see, e.g., U.S. Pat. Nos. 4,918,238, 4,978,799, 5,235,111, 5,345,010, 5,354,857, 5,409,876, and 5,663,328), aldehydes (see, e.g., J. Catal., 202(2) (2001) 308; Appl. Catal., A 217(1-2) (2001) 111; U.S. Pat. No. 4,859,798), ketones (e.g., Appl. Catal., A 217(1-2) (2001) 111; EP 0126488; U.S. Pat. Nos. 4,038,322, 5,235,111, and 5,409,876), carboxylic acids and anhydrides (see, e.g., U.S. Pat. Nos. 5,543,532, 5,663,328, 6,646,158, 6,919,295, and 6,914,029). Oxidation of propylene may produce isopropanol, acetone, propionaldehyde, acrolein, acrylic acid, propionic acid, and the like, and mixtures thereof. Under appropriate reaction conditions, oxidation of propane may give isopropanol, acetone, or a mixture of them. Oxidation of n-butane may produce 1-butanol, 2-butanol, methyl ethyl ketone, n-butylaldehyde, n-butyric acid, maleic acid, maleic anhydride, and the like, and mixtures thereof.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butyric acid-1-13C
Reactant of Route 2
Butyric acid-1-13C
Reactant of Route 3
Butyric acid-1-13C
Reactant of Route 4
Butyric acid-1-13C
Reactant of Route 5
Butyric acid-1-13C
Reactant of Route 6
Butyric acid-1-13C

Citations

For This Compound
4
Citations
T KAWASE, K HATANAKA, M KONO… - …, 2020 - jstage.jst.go.jp
… Sodium acetate-d3 was purchased from Cambridge Isotope Laboratories (Tewksbury, MA, USA) and propionic acid-d3, butyric-d7 acid, iso-butyric acid-1-13C, valeric acid1-13C and …
Number of citations: 5 www.jstage.jst.go.jp
DJ Pasto, PE Timony - Organic Mass Spectrometry, 1975 - Wiley Online Library
… The ether was removed by distillation and the residue was distilled giving 3.71 g (88.3 %) of butyric acid-1-13C; bp 163 to 164 "C. IB~ianol-l-~~C. IB~tanol-l-~~C (2.39 g, 79 % yield) …
D Kim - 2004 - search.proquest.com
This dissertation describes studies of isoprenoid biosynthesis in the phytoflagellate Euglena gracilis. Elucidation of a novel isoprenoid pathway, the 2-C-methyl-D-erythritol-4-phosphate …
Number of citations: 3 search.proquest.com
MH Do, HHL Lee, JE Lee, M Park, MJ Oh, HB Lee… - Food Chemistry, 2023 - Elsevier
… 2-methylbutyric acid (#49659), isovaleric acid (#78651), valeric acid (#75054), hexanoic acid (#448168), acetic acid-1-13C (#279285), propionic acid-d2 (#490652), butyric acid-1-13C (…
Number of citations: 8 www.sciencedirect.com

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